Positional Isomer LogP Differentiation: 6-COOH vs 3-COOH and 2-COOH Isomers
Among the three positional isomers of Boc-protected 8-azabicyclo[3.2.1]octane carboxylic acid — all sharing the identical molecular formula C₁₃H₂₁NO₄ and molecular weight 255.31 g/mol — the lipophilicity varies substantially with carboxylic acid position. The target exo-6-COOH isomer (CAS 1009629-95-1) exhibits a vendor-measured LogP of 1.84 , the exo-3-COOH isomer (CAS 280762-00-7) records a LogP of 1.69 [1], and the 2-COOH isomer (CAS 1366053-52-2) has a reported LogP of 2.19 . This spans a range of 0.50 log units (ΔLogP = 0.50), which corresponds to an approximately 3.2-fold difference in octanol-water partition coefficient between the least and most lipophilic isomers.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.84 (exo-8-Boc-6-COOH, CAS 1009629-95-1) |
| Comparator Or Baseline | LogP = 1.69 (exo-8-Boc-3-COOH, CAS 280762-00-7); LogP = 2.19 (8-Boc-2-COOH, CAS 1366053-52-2); XLogP3 = 1.80 (endo-8-Boc-3-COOH, CAS 1222996-05-5) |
| Quantified Difference | ΔLogP (6-COOH vs 3-COOH exo) = +0.15; ΔLogP (6-COOH vs 2-COOH) = -0.35; ΔLogP (6-COOH vs endo-3-COOH) = +0.04 |
| Conditions | Calculated/measured LogP values from vendor technical datasheets (Fluorochem, Chem-space, Chemsrc, Aladdin) |
Why This Matters
A ΔLogP of 0.15–0.35 between positional isomers with identical molecular weight means the 6-COOH isomer occupies a distinct intermediate lipophilicity space, which directly impacts membrane permeability, aqueous solubility, and ultimately pharmacokinetic performance of downstream derivatives — procurement of the wrong positional isomer cannot be corrected by formulation adjustment.
- [1] Chem-space.com. (1R,3S,5S)-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid, Chemspace ID CSCS00138563536, CAS 280762-00-7. LogP: 1.69. View Source
